

2-Hydroxy Nevirapine-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Hydroxy Nevirapine-d3

Cat. No.: B12419583

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Introduction

2-Hydroxy Nevirapine-d3 is the deuterated form of 2-Hydroxy Nevirapine, a primary metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine. Nevirapine is a cornerstone medication in the treatment of HIV-1 infection. The introduction of three deuterium atoms into the 2-Hydroxy Nevirapine structure renders it an ideal internal standard for use in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical physicochemical properties to the endogenous analyte, but distinct mass, allow for precise and accurate quantification of 2-Hydroxy Nevirapine in complex biological matrices. This technical guide provides a comprehensive overview of **2-Hydroxy Nevirapine-d3**, including its chemical properties, synthesis, metabolism, and application in experimental protocols.

Core Data Presentation

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	11-Cyclopropyl-5,11-dihydro-2-hydroxy-4-(methyl-d3)-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one	Inferred from 3-Hydroxy Nevirapine-d3 structure
Molecular Formula	C ₁₅ H ₁₁ D ₃ N ₄ O ₂	[3]
Molecular Weight	285.32 g/mol	[3]
CAS Number	254889-31-1 (unlabeled)	[3]
Appearance	White to off-white solid (presumed)	General knowledge
Solubility	Soluble in organic solvents such as methanol and acetonitrile	General knowledge

Quantitative Analytical Data

Parameter	Matrix	Method	Value	Reference
Lower Limit of Quantification (LLOQ) for 2-Hydroxy Nevirapine	Human Plasma	LC/MS/MS	1 ng/mL	[4]
Lower Limit of Quantification (LLOQ) for 2-Hydroxy Nevirapine	Human Hair	LC-MS/MS	6 pg/mg	[5]
Limit of Detection (LOD) for 2-Hydroxy Nevirapine	Human Hair	LC-MS/MS	2 pg/mg	[5]
Mass Transition (m/z) for 2-Hydroxy Nevirapine (Precursor → Product)	Baboon Serum	LC/MS/MS	283.0 → 161.2	[6]

Pharmacokinetic Parameters of Nevirapine Metabolites

The following table summarizes pharmacokinetic parameters for Nevirapine and its hydroxylated metabolites from a study in HIV-negative African American adults after a single 200 mg oral dose.

Parameter	Nevirapine	2-Hydroxynevirapine	3-Hydroxynevirapine	8-Hydroxynevirapine	12-Hydroxynevirapine
C _{max} (ng/mL)	1559 (1016-2180)	20 (14-36)	16 (12-25)	11 (8-16)	48 (32-108)
T _{max} (hr)	4 (2-6)	8 (4-24)	8 (4-24)	8 (4-24)	8 (4-24)
AUC (ng·hr/mL)	134,800 (83,100-269,900)	1,490 (980-3,100)	1,180 (820-2,010)	820 (560-1,280)	3,940 (2,330-9,910)
Half-life (hr)	99 (53-217)	85 (46-198)	79 (49-165)	83 (48-187)	90 (51-201)

Values are presented as median (range). Data extracted from[1].

Experimental Protocols

Synthesis of 2-Hydroxy Nevirapine-d₃

While a specific, detailed protocol for the synthesis of **2-Hydroxy Nevirapine-d₃** is not readily available in the public domain, a plausible synthetic route can be inferred from the synthesis of Nevirapine and its metabolites, coupled with standard deuteration techniques. The synthesis would likely involve two key stages: the synthesis of the 2-Hydroxy Nevirapine backbone and the introduction of the deuterated methyl group.

Stage 1: Synthesis of a Precursor for 2-Hydroxy Nevirapine

The synthesis of the core structure would likely follow established methods for creating the dipyridodiazepine ring system of Nevirapine, with modifications to introduce the hydroxyl group at the 2-position. This could involve the condensation of a substituted aminopyridine with a suitable pyridine derivative.[1][7][8]

Stage 2: Introduction of the Deuterated Methyl Group

The introduction of the trideuteriomethyl (-CD₃) group is a critical step. This is typically achieved by using a deuterated methylating agent, such as iodomethane-d₃ (CD₃I) or dimethyl sulfate-d₆ ((CD₃)₂SO₄), to alkylate a suitable precursor. For instance, a precursor molecule

lacking the 4-methyl group could be synthesized and then methylated using the deuterated reagent.

General Deuteration Principle:

Deuterated internal standards are synthesized to be chemically identical to the analyte, with the exception of the isotopic substitution. The position of the deuterium atoms is chosen to be stable and not prone to exchange under analytical conditions. The methyl group is a common site for deuteration in drug molecules.

Quantification of 2-Hydroxy Nevirapine in Biological Matrices using LC-MS/MS with 2-Hydroxy Nevirapine-d3 as an Internal Standard

This protocol describes a general method for the analysis of 2-Hydroxy Nevirapine in plasma, adapted from established procedures for Nevirapine and its metabolites.[\[4\]](#)[\[6\]](#)

1. Sample Preparation (Protein Precipitation)

- To 100 μ L of plasma sample, add 200 μ L of acetonitrile containing a known concentration of **2-Hydroxy Nevirapine-d3** (e.g., 10 ng/mL).
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

2. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 μ m).

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.2 mL/min.
- Injection Volume: 10 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (Hypothetical):
 - 2-Hydroxy Nevirapine: m/z 283.1 \rightarrow [Product Ion] (e.g., 161.2 as seen in baboon studies[6])
 - **2-Hydroxy Nevirapine-d3**: m/z 286.1 \rightarrow [Corresponding Product Ion]
 - Instrumentation: A triple quadrupole mass spectrometer.

3. Data Analysis

- Quantify the concentration of 2-Hydroxy Nevirapine by calculating the peak area ratio of the analyte to the internal standard (**2-Hydroxy Nevirapine-d3**).
- Generate a calibration curve using known concentrations of 2-Hydroxy Nevirapine spiked into the same biological matrix.

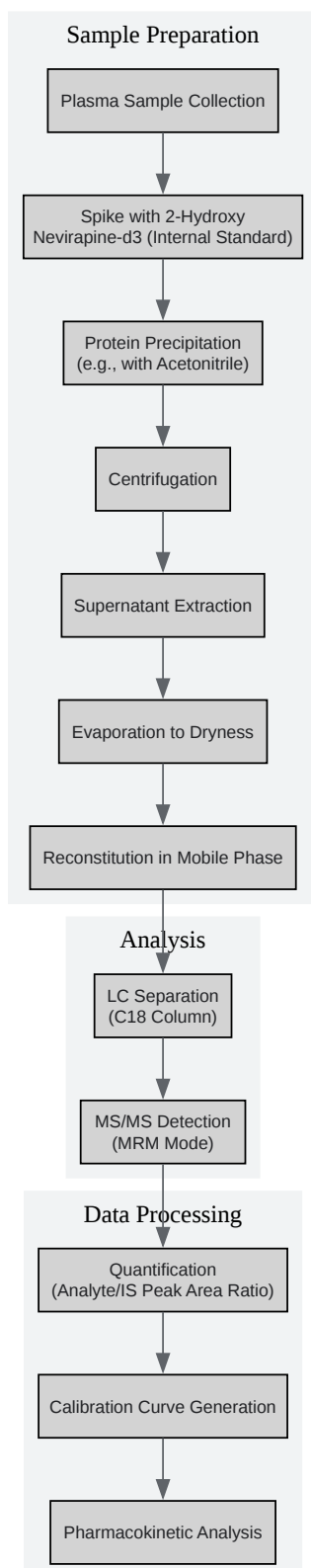
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Metabolic pathway of Nevirapine to 2-Hydroxy Nevirapine.



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Caption: Experimental workflow for a pharmacokinetic study using a deuterated internal standard.

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- [To cite this document: BenchChem. \[2-Hydroxy Nevirapine-d3: An In-depth Technical Guide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b12419583/docs#2-hydroxy-nevirapine-d3-an-in-depth-technical-guide\]](#)

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